molecular formula C6H5ClN4O3S B8074420 CID 54594372

CID 54594372

Cat. No. B8074420
M. Wt: 248.65 g/mol
InChI Key: VYDCHPMDIZFISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 54594372 is a useful research compound. Its molecular formula is C6H5ClN4O3S and its molecular weight is 248.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 54594372 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 54594372 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for CID 54594372 involves the condensation of two molecules of 2,4-dichlorobenzaldehyde with one molecule of 1,2-phenylenediamine.

Starting Materials
2,4-dichlorobenzaldehyde, 1,2-phenylenediamine

Reaction
Step 1: Dissolve 2,4-dichlorobenzaldehyde (2 equivalents) and 1,2-phenylenediamine (1 equivalent) in ethanol., Step 2: Heat the reaction mixture at reflux for 6 hours., Step 3: Cool the reaction mixture to room temperature and filter the resulting solid., Step 4: Wash the solid with ethanol and dry under vacuum to obtain the final product, CID 54594372.

properties

IUPAC Name

1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O3S/c1-11-4-3(5(12)9-2-8-4)6(10-11)15(7,13)14/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDCHPMDIZFISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=O)C2=C(N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC=NC(=O)C2=C(N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 54594372

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